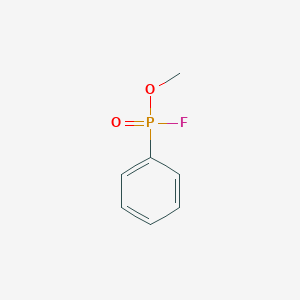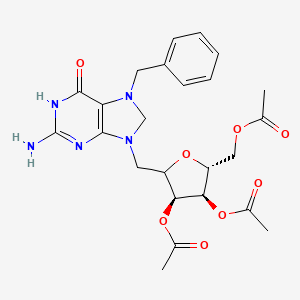
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring with multiple functional groups, including acetoxymethyl and amino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetoxymethyl group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the purine derivative: This step requires the coupling of the purine derivative with the tetrahydrofuran ring, which can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the purine ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetoxymethyl moieties.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for labeling and tracking within biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its purine derivative is of interest due to its structural similarity to nucleotides, which are essential for various biological processes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetoxymethyl and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-(Hydroxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4S)-2-(Methoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
The presence of the acetoxymethyl group in (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-7-benzyl-6-hydroxy-7H-purin-9(8H)-yl)methyl)tetrahydrofuran-3,4-diyl diacetate distinguishes it from similar compounds. This functional group imparts unique reactivity and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N5O8 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-7-benzyl-6-oxo-1,8-dihydropurin-9-yl)methyl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H29N5O8/c1-13(30)34-11-18-21(36-15(3)32)20(35-14(2)31)17(37-18)10-29-12-28(9-16-7-5-4-6-8-16)19-22(29)26-24(25)27-23(19)33/h4-8,17-18,20-21H,9-12H2,1-3H3,(H3,25,26,27,33)/t17?,18-,20+,21-/m1/s1 |
InChI Key |
RAZFDWPSWBQQGG-VCCAVGLWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)CN2CN(C3=C2N=C(NC3=O)N)CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


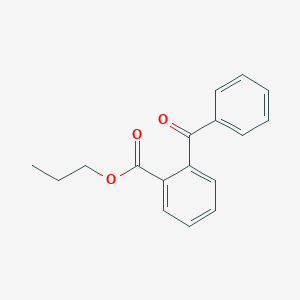
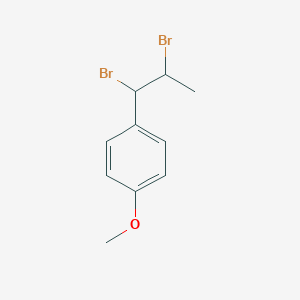
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
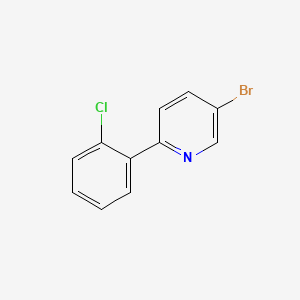
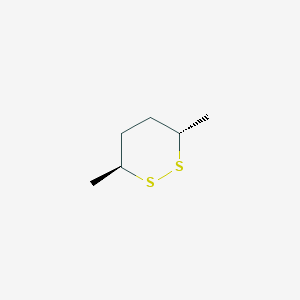
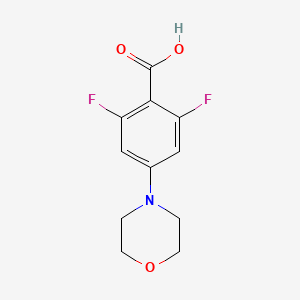
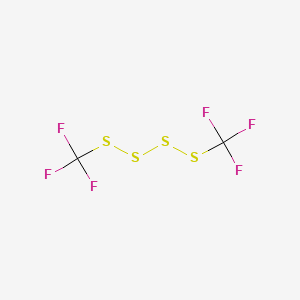
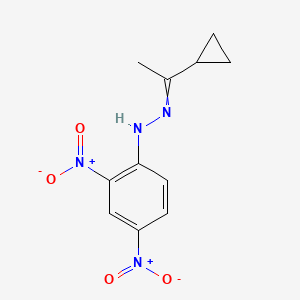

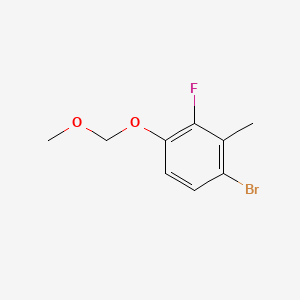
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

